Cas no 1173900-38-3 ((S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate)
![(S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate structure](https://de.kuujia.com/scimg/cas/1173900-38-3x500.png)
1173900-38-3 structure
Produktname:(S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
CAS-Nr.:1173900-38-3
MF:C23H26N4O4
MW:422.476945400238
MDL:MFCD18642894
CID:2196881
PubChem ID:66519745
(S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4h-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
- RUZLIIJDZBWWSA-INIZCTEOSA-N
- (+) methyl 2-{[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl]amino}benzoate
- (S)-methyl 2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoate
- SCHEMBL4348187
- (S)-methyl
- (S)-methyl2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoate
- AKOS015935023
- DB-336379
- 1173900-38-3
- CS-13743
- 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
- CS-M0945
- methyl 2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoate
- (S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
-
- MDL: MFCD18642894
- Inchi: 1S/C23H26N4O4/c1-15-12-18(16(2)24-19-7-5-4-6-17(19)23(29)30-3)22-25-20(13-21(28)27(22)14-15)26-8-10-31-11-9-26/h4-7,12-14,16,24H,8-11H2,1-3H3/t16-/m0/s1
- InChI-Schlüssel: RUZLIIJDZBWWSA-INIZCTEOSA-N
- Lächelt: O1C([H])([H])C([H])([H])N(C2=C([H])C(N3C([H])=C(C([H])([H])[H])C([H])=C(C3=N2)[C@]([H])(C([H])([H])[H])N([H])C2=C([H])C([H])=C([H])C([H])=C2C(=O)OC([H])([H])[H])=O)C([H])([H])C1([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 422.19540532g/mol
- Monoisotopenmasse: 422.19540532g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 6
- Komplexität: 854
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.5
- XLogP3: 2.3
(S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337045-100mg |
(S)-methyl\r\n 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate |
1173900-38-3 | 95%+ | 100mg |
$1840 | 2021-08-18 | |
Chemenu | CM337045-100mg |
(S)-methyl\r\n 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate |
1173900-38-3 | 95%+ | 100mg |
$*** | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S86880-25mg |
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate |
1173900-38-3 | 25mg |
¥6782.0 | 2021-09-07 | ||
ChemScence | CS-M0945-25mg |
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate |
1173900-38-3 | 25mg |
$418.0 | 2022-04-28 | ||
ChemScence | CS-M0945-1g |
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate |
1173900-38-3 | 1g |
$3630.0 | 2022-04-28 | ||
eNovation Chemicals LLC | D770259-100mg |
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate |
1173900-38-3 | 98% | 100mg |
$1400 | 2023-09-04 |
(S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate Verwandte Literatur
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
1173900-38-3 ((S)-Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate) Verwandte Produkte
- 2639407-89-7(1-acetyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazine-2-carboxylic acid)
- 2229139-19-7(2-(1-amino-2,2-difluorocyclopropyl)-6-ethoxyphenol)
- 203916-59-0(Benzoic acid,2,3,4-trifluoro-5-iodo-)
- 1805738-03-7(Benzenepropanoic acid, 2-methyl-6-nitro-)
- 2034483-93-5(N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide)
- 1879350-50-1(benzyl N-[(1-hydroxy-2-methylcyclopentyl)methyl]carbamate)
- 847388-41-4(N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-(trifluoromethyl)benzamide)
- 2679828-10-3((2R,3R)-2-{(benzyloxy)carbonylamino}-3-fluorobutanoic acid)
- 41065-96-7(2,3-dimethylhexanal)
- 2383644-31-1(6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid)
Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
